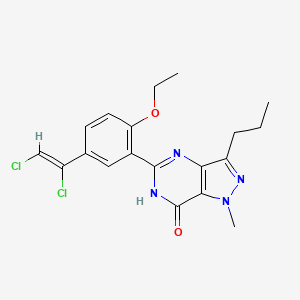
Pyronaridine-13C2 , d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyronaridine-13C2, d4 is a stable isotope-labeled compound of pyronaridine, a benzonaphthyridine derivative. It is primarily used in analytical method development, method validation, and quality control applications. Pyronaridine itself has been widely used as an antimalarial agent for over 50 years, known for its efficacy against Plasmodium falciparum and Plasmodium vivax .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyronaridine involves the formation of a benzonaphthyridine core structure. The process typically starts with the condensation of 2-methoxybenzaldehyde with 2-amino-3-chloropyridine to form the intermediate compound. This intermediate then undergoes cyclization and subsequent functional group modifications to yield pyronaridine .
Industrial Production Methods
Industrial production of pyronaridine-13C2, d4 involves the incorporation of carbon-13 and deuterium isotopes into the pyronaridine molecule. This is achieved through isotope exchange reactions and the use of labeled precursors during the synthesis process. The final product is purified and characterized to ensure its suitability for analytical applications .
化学反应分析
Types of Reactions
Pyronaridine-13C2, d4 undergoes various chemical reactions, including:
Oxidation: Pyronaridine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert pyronaridine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyronaridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyronaridine compounds .
科学研究应用
Pyronaridine-13C2, d4 has a wide range of scientific research applications:
Chemistry: Used in analytical method development and validation, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of pyronaridine.
Medicine: Utilized in the development of new antimalarial therapies and in pharmacological research.
Industry: Applied in quality control processes for the production of pyronaridine-based pharmaceuticals.
作用机制
Pyronaridine exerts its antimalarial effects by interfering with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole. This disruption leads to the accumulation of toxic haematin, which ultimately kills the parasite. Additionally, pyronaridine acts as a DNA-intercalating agent and inhibits DNA topoisomerase II, leading to DNA damage and cell death .
相似化合物的比较
Similar Compounds
Amodiaquine: Another antimalarial agent with a similar mechanism of action.
Chloroquine: A widely used antimalarial drug, though resistance has become a significant issue.
Quinacrine: Structurally related to pyronaridine and used for its antimalarial and anticancer properties.
Uniqueness
Pyronaridine-13C2, d4 is unique due to its stable isotope labeling, which makes it particularly valuable for analytical and pharmacokinetic studies. Its ability to act as both an antimalarial and a DNA-intercalating agent also sets it apart from other similar compounds .
属性
CAS 编号 |
1261393-31-0 |
|---|---|
分子式 |
C29H32ClN5O2 |
分子量 |
524.067 |
IUPAC 名称 |
4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2 |
InChI 键 |
YFYLPWJKCSESGB-RQBOPRCOSA-N |
SMILES |
COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1 |
同义词 |
Benzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4; Malaridine-13C2 , d4; 4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol; 4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)

![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)

![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)



